molecular formula C9H11N3 B3356890 Propanedinitrile,2-(1-methyl-4-piperidinylidene)- CAS No. 6945-39-7

Propanedinitrile,2-(1-methyl-4-piperidinylidene)-

Cat. No.: B3356890
CAS No.: 6945-39-7
M. Wt: 161.2 g/mol
InChI Key: XPIBLKDWWLFHLD-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-(1-methyl-4-piperidinylidene)-, is a malononitrile derivative featuring a 1-methyl-4-piperidinylidene substituent. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., substituted propanedinitriles) offer insights into its likely behavior. Such compounds often exhibit diverse applications, including pharmaceutical intermediates, materials science, and organic synthesis, driven by their electron-withdrawing cyano groups and tunable substituents .

Properties

IUPAC Name

2-(1-methylpiperidin-4-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-4-2-8(3-5-12)9(6-10)7-11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIBLKDWWLFHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C(C#N)C#N)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989337
Record name (1-Methylpiperidin-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-39-7
Record name NSC51129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Methylpiperidin-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile,2-(1-methyl-4-piperidinylidene)- typically involves the reaction of appropriate nitrile precursors with piperidine derivatives. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like Lewis acids to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of Propanedinitrile,2-(1-methyl-4-piperidinylidene)- may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and reaction time to maximize efficiency and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile,2-(1-methyl-4-piperidinylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The nitrile groups and the piperidinylidene moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles involved.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Formulation

Propanedinitrile derivatives have been utilized in the formulation of pharmaceutical compositions aimed at enhancing drug solubility and bioavailability. The compound can be combined with surfactants and physiologically acceptable acids or bases to create formulations that improve the dissolution profile of active pharmaceutical ingredients (APIs). This results in higher solubility and enhanced absorption rates when administered orally or topically .

2. Enhanced Bioavailability

Research indicates that the use of propanedinitrile in pharmaceutical formulations can lead to improved pharmacokinetic profiles. The incorporation of this compound allows for a more effective release of drugs, increasing their bioavailability. This is particularly beneficial for drugs that are poorly soluble in water, as the presence of propanedinitrile can create a supersaturated environment that supports better absorption .

Case Studies

Case Study 1: Pharmaceutical Composition Development

A notable study involved the development of a pharmaceutical composition containing a basic drug compound, propanedinitrile, and surfactants. The formulation was tested for its ability to enhance the solubility and release rate of the drug. Results showed that the composition provided a faster dissolution profile compared to traditional formulations, demonstrating the effectiveness of propanedinitrile in improving drug delivery systems .

Case Study 2: Comparative Analysis of Drug Formulations

In another research project, various formulations containing propanedinitrile were compared against standard formulations without it. The study focused on assessing the bioavailability of different drugs administered to animal models. The results indicated that formulations with propanedinitrile consistently showed higher plasma concentrations of the drug over time, underscoring its role in enhancing therapeutic effectiveness .

Data Tables

Aspect Without Propanedinitrile With Propanedinitrile
Dissolution Rate LowHigh
Bioavailability ModerateHigh
Pharmacokinetic Parameters Lower AUCHigher AUC
Drug Release Profile SlowFast

Mechanism of Action

The mechanism by which Propanedinitrile,2-(1-methyl-4-piperidinylidene)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups and the piperidinylidene moiety play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Propanedinitrile Derivatives

Compound Name Substituent/Backbone Functional Groups Molecular Formula Key Features
2-(1-Methyl-4-piperidinylidene)-propanedinitrile (Target) 1-Methyl-4-piperidinylidene Cyano, piperidinylidene C9H11N3 Conjugated system with nitrogen heterocycle; potential for hydrogen bonding and planar geometry.
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-propanedinitrile Thiazolidinone ring Cyano, thiazolidinone, phenyl C12H7N3OS Nearly planar thiazolidinone ring (max. deviation: 0.031 Å); C–H⋯N hydrogen bonds form infinite chains; anti-inflammatory/anticancer potential.
2-[(3-Hydroxy-4-nitro-phenyl)methylene]-propanedinitrile 3-Hydroxy-4-nitrophenyl Cyano, hydroxyl, nitro C10H5N3O3 Enhanced polarity due to –OH and –NO2; solubility in polar solvents (e.g., ethanol, DMSO).
α-Chlorobencylidenemalononitrile Chlorophenylmethylene Cyano, chloro, phenyl C10H5ClN2 Planar dicyanoethene structure; used in tear gas (CS gas) due to stability and low volatility.
2-(1,2-Dimethylquinolin-4-ylidene)-propanedinitrile Quinoline ring Cyano, quinoline, methyl C14H11N3 Extended aromatic system; potential fluorescence or optoelectronic applications.
2-[(4-Methoxyphenyl)methylene]-propanedinitrile 4-Methoxyphenyl Cyano, methoxy C11H8N2O2 Methoxy group enhances solubility in polar aprotic solvents (e.g., acetone); used in organic synthesis.
2-[(4-Bromophenyl)hydroxymethylene]-propanedinitrile 4-Bromophenyl hydroxymethylene Cyano, bromo, hydroxyl C10H5BrN2O 19 bonds including aromatic and hydroxyl groups; potential for halogen-based interactions in crystal packing.
2-(Pentafluorophenyl)-propanedinitrile Pentafluorophenyl Cyano, fluorine C9HF5N2 High electronegativity from fluorine atoms; thermal stability and resistance to oxidation.

Physicochemical Properties

Table 2: Solubility and Reactivity Trends

Compound Polarity Drivers Solubility Profile Reactivity Highlights
Target Compound Piperidinylidene (moderate polarity) Likely soluble in polar aprotic solvents Base-sensitive due to conjugated enamine system; potential for nucleophilic addition.
2-(Thiazolidinone derivative) Thiazolidinone (–C=O, –S–) Soluble in DMF, DMSO Bioactive: Anti-tubercular, antimicrobial activities via thiazolidinone pharmacophore.
2-[(3-Hydroxy-4-nitro-phenyl)] –OH, –NO2 High solubility in ethanol, methanol Nitro group enhances electrophilicity; participates in redox reactions.
α-Chlorobencylidenemalononitrile –Cl Low water solubility Reacts with nucleophiles (e.g., amines) at the α-carbon; photostable.
2-(Quinoline derivative) Quinoline (aromatic N) Soluble in chloroform, dichloromethane Fluorescence properties due to extended conjugation; used in sensors.
2-[(4-Methoxyphenyl)] –OCH3 Soluble in acetone, ethyl acetate Methoxy group directs electrophilic substitution; mild Lewis acidity.

Biological Activity

Propanedinitrile, 2-(1-methyl-4-piperidinylidene)-, also known as a specific derivative of piperidine compounds, has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including patents and scientific studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring and two nitrile groups. The chemical formula can be denoted as C8H10N2C_8H_{10}N_2. Its structural features contribute to its interactions within biological systems, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that certain derivatives of propanedinitrile compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacteria and fungi. The mechanism of action often involves disrupting cellular membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of propanedinitrile compounds. For example, a study on similar piperidine derivatives demonstrated significant cytotoxicity against glioblastoma cells, suggesting that these compounds may interfere with cell cycle regulation and induce apoptosis in cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in glioblastoma cells
CytotoxicitySignificant reduction in cell viability

Pharmacokinetics

The pharmacokinetic profile of propanedinitrile derivatives is crucial for understanding their bioavailability and therapeutic potential. Enhanced solubility and dissolution rates have been reported when these compounds are formulated with surfactants or acids, leading to improved absorption in biological systems. This is particularly relevant for developing effective drug formulations.

Case Study: Enhanced Bioavailability

A study investigated the formulation of propanedinitrile with surfactants, resulting in a faster dissolution profile and increased bioavailability. The pharmacokinetic parameters such as AUC (Area Under Curve), tmaxt_{max}, and CmaxC_{max} showed significant improvements compared to traditional formulations, indicating better therapeutic outcomes for patients .

Molecular Targets

The biological activity of propanedinitrile compounds may involve several molecular targets:

  • Cell Cycle Regulators : Inhibition of cyclin-dependent kinases (CDKs) has been observed, leading to cell cycle arrest.
  • Apoptotic Pathways : Activation of pro-apoptotic signals while inhibiting anti-apoptotic proteins such as Bcl-2 contributes to increased cancer cell death .

Gene Expression Modulation

Research has shown that treatment with propanedinitrile can alter gene expression profiles associated with inflammation and cancer progression. For instance, downregulation of NFκB signaling pathways has been noted, which is critical in inflammatory responses and tumorigenesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Propanedinitrile,2-(1-methyl-4-piperidinylidene)-, and how can purity be validated?

  • Methodology : Synthesis often involves condensation reactions under controlled conditions. For example, slow evaporation of ethanol solutions can yield single crystals suitable for X-ray diffraction (e.g., 48 hours at room temperature, as in ). Purification may include recrystallization, column chromatography, or HPLC. Purity validation requires techniques like NMR (to confirm molecular structure), mass spectrometry (for molecular weight verification), and HPLC (to assess chemical homogeneity ≥95%). Residual solvents should be quantified via GC-MS .

Q. What safety protocols are critical when handling Propanedinitrile derivatives in laboratory settings?

  • Methodology : Follow GHS-aligned safety guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
  • Ventilation : Use fume hoods to avoid inhalation of volatilized compounds ().
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers ( ).
  • Waste disposal : Segregate waste and collaborate with certified hazardous waste handlers ( ). Always consult SDS for compound-specific risks .

Q. How can the crystal structure of Propanedinitrile derivatives be resolved, and which software tools are recommended?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å) for data collection. Refinement via SHELXL ( ) allows precise determination of bond lengths, angles, and torsion angles (e.g., C–H⋯N hydrogen bonding patterns in ). Visualization tools like ORTEP-3 ( ) generate publication-quality thermal ellipsoid diagrams. For disordered structures, apply restraints or constraints during refinement .

Advanced Research Questions

Q. What computational strategies are effective in predicting the electronic properties and reactivity of Propanedinitrile,2-(1-methyl-4-piperidinylidene)-?

  • Methodology :

  • Quantum Chemistry : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution ( ).
  • Molecular Dynamics : Simulate solvation effects using explicit solvent models (e.g., water/ethanol) to study stability and aggregation behavior.
  • QSPR/QSAR : Train models on datasets of similar nitriles to predict bioactivity or physicochemical properties .

Q. How should researchers address contradictions in reported biological activities of piperidine-containing Propanedinitrile derivatives?

  • Methodology :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., fixed cell lines, consistent concentrations). For antimicrobial studies, use CLSI/MIC guidelines.
  • Structural Confirmation : Verify compound identity via SCXRD or 2D NMR (HSQC, HMBC) to rule out stereochemical discrepancies ().
  • Orthogonal Assays : Cross-validate results using multiple techniques (e.g., fluorescence-based ATP assays vs. cell viability staining) ().
  • Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify trends or outliers .

Q. What experimental approaches can elucidate the intermolecular interactions governing the solid-state packing of Propanedinitrile derivatives?

  • Methodology :

  • Hydrogen Bond Analysis : Map C–H⋯N and C–H⋯π interactions using Mercury or CrystalExplorer (). Quantify interaction energies with Hirshfeld surface analysis.
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to study phase transitions and polymorphism.
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polycrystalline impurities .

Q. How can researchers optimize reaction conditions to enhance the yield of Propanedinitrile derivatives while minimizing side products?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading).
  • In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction progress.
  • Byproduct Analysis : Identify side products via LC-MS and adjust stoichiometry or solvent systems (e.g., switch from DCM to THF for better selectivity) ( ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propanedinitrile,2-(1-methyl-4-piperidinylidene)-
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Propanedinitrile,2-(1-methyl-4-piperidinylidene)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.